Cas no 1249772-93-7 ([3-Fluoro-4-(piperazin-1-yl)phenyl]methanamine)
[3-Fluoro-4-(piperazin-1-yl)phenyl]methanamine Chemical and Physical Properties
Names and Identifiers
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- EN300-4219563
- [3-fluoro-4-(piperazin-1-yl)phenyl]methanamine
- AKOS011778361
- 1249772-93-7
- [3-Fluoro-4-(piperazin-1-yl)phenyl]methanamine
-
- Inchi: 1S/C11H16FN3/c12-10-7-9(8-13)1-2-11(10)15-5-3-14-4-6-15/h1-2,7,14H,3-6,8,13H2
- InChI Key: DIQFIVOJLPKONP-UHFFFAOYSA-N
- SMILES: FC1C=C(CN)C=CC=1N1CCNCC1
Computed Properties
- Exact Mass: 209.13282569g/mol
- Monoisotopic Mass: 209.13282569g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 41.3Ų
[3-Fluoro-4-(piperazin-1-yl)phenyl]methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4219563-0.05g |
[3-fluoro-4-(piperazin-1-yl)phenyl]methanamine |
1249772-93-7 | 95.0% | 0.05g |
$563.0 | 2025-03-15 | |
| Enamine | EN300-4219563-0.1g |
[3-fluoro-4-(piperazin-1-yl)phenyl]methanamine |
1249772-93-7 | 95.0% | 0.1g |
$591.0 | 2025-03-15 | |
| Enamine | EN300-4219563-0.25g |
[3-fluoro-4-(piperazin-1-yl)phenyl]methanamine |
1249772-93-7 | 95.0% | 0.25g |
$617.0 | 2025-03-15 | |
| Enamine | EN300-4219563-0.5g |
[3-fluoro-4-(piperazin-1-yl)phenyl]methanamine |
1249772-93-7 | 95.0% | 0.5g |
$645.0 | 2025-03-15 | |
| Enamine | EN300-4219563-1.0g |
[3-fluoro-4-(piperazin-1-yl)phenyl]methanamine |
1249772-93-7 | 95.0% | 1.0g |
$671.0 | 2025-03-15 | |
| Enamine | EN300-4219563-2.5g |
[3-fluoro-4-(piperazin-1-yl)phenyl]methanamine |
1249772-93-7 | 95.0% | 2.5g |
$1315.0 | 2025-03-15 | |
| Enamine | EN300-4219563-5.0g |
[3-fluoro-4-(piperazin-1-yl)phenyl]methanamine |
1249772-93-7 | 95.0% | 5.0g |
$1945.0 | 2025-03-15 | |
| Enamine | EN300-4219563-10.0g |
[3-fluoro-4-(piperazin-1-yl)phenyl]methanamine |
1249772-93-7 | 95.0% | 10.0g |
$2884.0 | 2025-03-15 |
[3-Fluoro-4-(piperazin-1-yl)phenyl]methanamine Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on [3-Fluoro-4-(piperazin-1-yl)phenyl]methanamine
[3-Fluoro-4-(piperazin-1-yl)phenyl]methanamine and CAS No. 1249772-93-7: A Comprehensive Overview
[3-Fluoro-4-(piperazin-1-yl)phenyl]methanamine, identified by its CAS number 1249772-93-7, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of a fluorine atom at the third position and a piperazine ring at the fourth position of the phenyl ring imparts distinct chemical and pharmacological characteristics, making it a valuable candidate for further exploration.
The molecular structure of [3-Fluoro-4-(piperazin-1-yl)phenyl]methanamine consists of a benzene ring substituted with a fluorine atom and a piperazine moiety. This configuration not only influences its reactivity but also its interaction with biological targets. The fluorine atom, known for its ability to enhance metabolic stability and binding affinity, plays a crucial role in the compound's pharmacokinetic profile. Meanwhile, the piperazine ring, a common pharmacophore in many drugs, contributes to its potential as an active pharmaceutical ingredient (API).
Recent research has highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. These compounds often exhibit improved bioavailability and reduced susceptibility to metabolic degradation. [3-Fluoro-4-(piperazin-1-yl)phenyl]methanamine aligns with this trend, offering a promising scaffold for developing novel therapeutic agents. Its structural features make it an attractive candidate for further investigation in various therapeutic areas.
In the realm of drug discovery, [3-Fluoro-4-(piperazin-1-yl)phenyl]methanamine has been explored for its potential in treating neurological disorders. The piperazine moiety is particularly relevant in this context, as it is frequently found in drugs targeting central nervous system (CNS) disorders due to its ability to modulate neurotransmitter activity. Studies have shown that compounds containing piperazine rings can interact with receptors such as serotonin and dopamine, which are pivotal in regulating mood and cognitive functions.
Moreover, the fluorine substituent in [3-Fluoro-4-(piperazin-1-yl)phenyl]methanamine enhances its binding affinity to biological targets. This property is particularly valuable in designing drugs that require high specificity and prolonged duration of action. The combination of these structural elements makes this compound a versatile tool for pharmacological research.
Advances in computational chemistry have further facilitated the study of [3-Fluoro-4-(piperazin-1-yl)phenyl]methanamine. Molecular modeling techniques have been employed to predict its interactions with potential targets, providing insights into its mechanism of action. These simulations have helped researchers optimize the compound's structure for improved efficacy and reduced side effects.
The synthesis of [3-Fluoro-4-(piperazin-1-yl)phenyl]methanamine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the fluorine atom at the third position of the phenyl ring is particularly challenging due to the high reactivity of fluorine-containing intermediates. However, recent advancements in synthetic methodologies have made it possible to achieve high yields and purity levels, ensuring that researchers can conduct further studies without compromising on quality.
Preclinical studies have begun to explore the pharmacological properties of [3-Fluoro-4-(piperazin-1-yl)phenyl]methanamine. Initial findings suggest that it exhibits promising activity against certain neurological disorders, although further research is needed to fully understand its therapeutic potential. These studies also highlight the importance of fluorinated aromatic compounds in drug development, reinforcing their role as key components in next-generation therapeutics.
The future prospects of [3-Fluoro-4-(piperazin-1-yl)phenyl]methanamine are exciting, with ongoing research aiming to uncover new applications and optimize its pharmacological properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation in this area, leading to the development of novel drugs that address unmet medical needs.
In conclusion, [3-Fluoro-4-(piperazin-1-yll)phenyl)methanamine (CAS No. 1249772 - 93 - 7) is a compound with significant potential in pharmaceutical chemistry. Its unique structural features and promising pharmacological properties make it an attractive candidate for further research and development. As our understanding of medicinal chemistry continues to evolve, compounds like this one will play a crucial role in shaping the future of drug discovery and development.
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